molecular formula C5H8ClN3O2 B3251935 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 2126178-45-6

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No.: B3251935
CAS No.: 2126178-45-6
M. Wt: 177.59
InChI Key: OMOIVYDMWIBGBW-UHFFFAOYSA-N
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Description

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is a heterocyclic compound comprising a pyrazole ring substituted with an amino group at position 5 and an acetic acid moiety at position 1, with a hydrochloride counterion enhancing its solubility and stability. This compound is frequently utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in kinase inhibitors and antimicrobial agents . Its structural features, such as the pyrazole core and polar functional groups, enable interactions with biological targets while maintaining metabolic stability.

Properties

IUPAC Name

2-(5-aminopyrazol-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c6-4-1-2-7-8(4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOIVYDMWIBGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the reaction of 5-amino-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbon of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pyrazole-acetic acid derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Pyrazole Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(5-Amino-1H-pyrazol-1-yl)acetic acid HCl 5-NH₂, 1-CH₂COOH·HCl C₅H₈ClN₃O₂ 193.59 High solubility; drug intermediate
2-(1H-Pyrazol-3-yl)acetic acid HCl 3-H, 1-CH₂COOH·HCl C₅H₇ClN₂O₂ 178.58 Lower polarity; used in agrochemicals
5-Amino-1H-pyrazole-3-acetic acid 5-NH₂, 3-CH₂COOH C₅H₇N₃O₂ 141.13 Zwitterionic form; unstable at low pH
[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid HCl 5-NH₂, 3-CF₃, 1-CH₂COOH·HCl C₆H₇ClF₃N₃O₂ 273.59 Enhanced lipophilicity; antiviral research
2-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid HCl 3-C₂H₅, 1-CH₃, 5-CH₂COOH·HCl C₈H₁₃ClN₂O₂ 216.66 Steric hindrance; enzyme inhibition

Key Observations :

Substituent Effects on Bioactivity: The trifluoromethyl (-CF₃) group in [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid HCl increases lipophilicity, enhancing membrane permeability for antiviral applications .

Solubility and Stability: The hydrochloride salt form of 2-(5-amino-1H-pyrazol-1-yl)acetic acid improves aqueous solubility compared to its non-salt analogs (e.g., 5-Amino-1H-pyrazole-3-acetic acid), which may form zwitterions with pH-dependent stability .

Synthetic Utility: Analogs like 2-(1H-Pyrazol-3-yl)acetic acid HCl are preferred in agrochemical synthesis due to reduced polarity, whereas the parent compound’s amino group facilitates hydrogen bonding in drug design .

Biological Activity

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is a pyrazole derivative that has garnered interest due to its potential biological activities. The compound's structure, which includes an amino group and an acetic acid moiety, suggests a variety of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions, while the amino and acetic acid groups facilitate ionic and covalent bonding with target molecules. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects, including anti-inflammatory and anticancer activities.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the pyrazole core significantly affect the compound's biological activity. For instance, the introduction of different substituents on the pyrazole ring can alter its binding affinity to specific targets. A study on related compounds demonstrated that variations in substitution patterns led to differences in potency against various cell lines .

Table 1: Summary of Structural Variants and Their Activities

Compound NameStructural FeaturesBiological Activity
2-(5-Amino-1H-pyrazol-1-yl)acetic acidPyrazole ring with amino and acetic acid groupsAnti-inflammatory, anticancer
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acidMethyl substitution on pyrazoleEnhanced anti-inflammatory properties
2-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)acetic acidHydroxyl group additionIncreased solubility and bioactivity

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce lipopolysaccharide (LPS)-induced inflammation in microglial cells, indicating potential therapeutic applications in neuroinflammatory conditions .

Case Studies

Case Study 1: Anticancer Activity
A study conducted by researchers at a prominent university evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 15 to 30 µM for different cell lines. The compound was found to induce apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the compound was tested for its ability to inhibit TNF-alpha release in LPS-stimulated macrophages. The results showed a significant reduction in TNF-alpha levels, suggesting that it may act as a CRTh2 antagonist, which is relevant for treating conditions like asthma and allergic rhinitis .

Q & A

Q. What are the recommended synthetic routes for 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride?

A common method involves reacting 5-amino-1H-pyrazole with chloroacetic acid derivatives in the presence of a base (e.g., triethylamine) and subsequent hydrochlorination. For example, analogous syntheses for pyrazole-acetamide derivatives use dichloromethane as a solvent and triethylamine to neutralize HCl byproducts . Reflux conditions (e.g., 3–5 hours in acetic acid) may optimize intermediate formation, as seen in related heterocyclic syntheses . Purification typically involves recrystallization from polar solvent mixtures (e.g., DMF/acetic acid) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the pyrazole ring substitution pattern and acetic acid linkage. Discrepancies between theoretical and observed spectra may arise from tautomerism or salt effects, requiring comparison with crystallographic data .
  • X-ray crystallography : Programs like SHELXL (for small-molecule refinement) resolve structural ambiguities, such as hydrogen bonding in the hydrochloride salt form .
  • Mass spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns, particularly for the hydrochloride salt .

Q. What safety precautions are essential when handling this compound?

Based on analogous pyrazole derivatives, this compound may cause skin/eye irritation (Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged storage to prevent degradation. Emergency protocols should follow guidelines for corrosive substances, including immediate rinsing with water and consultation with safety datasheets .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?

Discrepancies in NMR or IR spectra may stem from tautomeric equilibria (e.g., pyrazole ring proton shifts) or solvent-dependent conformational changes. For example, X-ray crystallography (using SHELX programs) can validate the dominant tautomer in the solid state, while variable-temperature NMR studies assess dynamic behavior in solution . Comparative studies with non-salt analogs (e.g., free acid or ester derivatives) may clarify the hydrochloride’s electronic effects .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Intermediate stabilization : Sodium acetate buffers in refluxing acetic acid improve intermediate stability during condensation reactions .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or microwave-assisted synthesis could enhance reaction rates and selectivity for pyrazole-acetic acid coupling .
  • Salt formation control : Adjusting HCl stoichiometry during hydrochlorination minimizes byproducts. pH monitoring during crystallization ensures pure salt isolation .

Q. How does the hydrochloride salt form influence reactivity in downstream applications?

The hydrochloride salt enhances solubility in polar solvents (e.g., water or DMSO), facilitating its use in aqueous reaction systems. However, the chloride counterion may participate in nucleophilic substitutions, requiring inert atmospheres or scavengers in sensitive reactions. Comparative studies with free-base analogs (e.g., ethyl ester derivatives) reveal differences in stability under basic conditions .

Q. What computational methods predict the compound’s behavior in biological systems?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to target proteins, leveraging crystallographic data for pyrazole derivatives. QSAR models correlate electronic properties (e.g., pyrazole ring charge distribution) with bioactivity, guiding structural modifications for drug discovery .

Data Contradiction Analysis

Q. How should researchers address inconsistent elemental analysis results?

Discrepancies between theoretical and experimental C/H/N ratios may arise from hygroscopicity or incomplete salt formation. Dry the compound under vacuum (40–60°C) and repeat analysis. Cross-validate with X-ray photoelectron spectroscopy (XPS) for chloride content quantification .

Q. Why might HPLC purity assays conflict with NMR integration data?

Impurities with similar retention times (e.g., degradation products) may evade HPLC detection. Use orthogonal methods:

  • LC-MS : Identifies low-abundance impurities via mass fragmentation.
  • 2D NMR (e.g., HSQC) : Resolves overlapping signals from structurally similar byproducts .

Methodological Resources

  • Crystallography : SHELX software suite for structure refinement .
  • Safety Protocols : TCI America’s SDS guidelines for pyrazole derivatives .
  • Synthetic Optimization : Reflux and recrystallization methods from peer-reviewed procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.